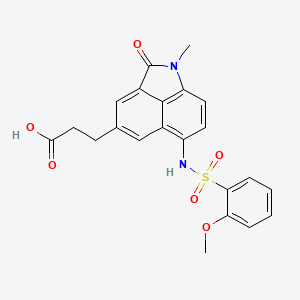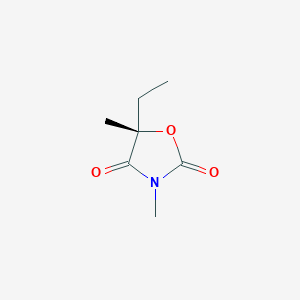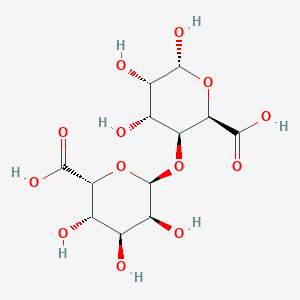
L-Diguluronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Diguluronic acid is a linear polysaccharide copolymer composed of two L-guluronic acid units. It serves as a precursor for alginate, a categorically unbranched polyanionic polysaccharide. Alginate is widely used in various applications, including the development of antifungal agent delivery carriers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Diguluronic acid can be synthesized through the polymerization of L-guluronic acid units. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the linear polysaccharide structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of alginate from natural sources such as brown algae. The alginate is then hydrolyzed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Diguluronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted polysaccharides .
Wissenschaftliche Forschungsanwendungen
L-Diguluronic acid has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of alginate-based materials.
Biology: Employed in the study of polysaccharide structures and their interactions with biological molecules.
Medicine: Utilized in the development of drug delivery systems, particularly for antifungal agents.
Industry: Applied in the production of biodegradable and biocompatible materials for various industrial applications
Wirkmechanismus
L-Diguluronic acid exerts its effects through its interaction with biological molecules. The compound’s mechanism of action involves binding to specific molecular targets, such as proteins and enzymes, through its carboxylate and hydroxyl groups. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Triguluronic acid
- L-Tetraguluronic acid
- L-Pentaguluronic acid
- L-Hexaguluronic acid
Uniqueness
L-Diguluronic acid is unique due to its specific structure, consisting of two L-guluronic acid units. This structure imparts distinct physicochemical properties, making it particularly suitable for applications in drug delivery and material science .
Eigenschaften
Molekularformel |
C12H18O13 |
|---|---|
Molekulargewicht |
370.26 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+/m0/s1 |
InChI-Schlüssel |
IGSYEZFZPOZFNC-GZKKCYTGSA-N |
Isomerische SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O)O)O)C(=O)O)O)O |
Kanonische SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


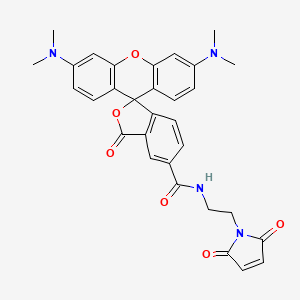
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
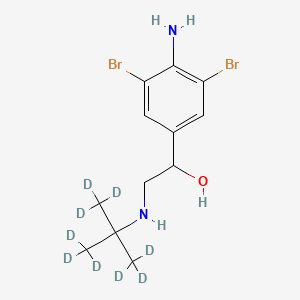
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
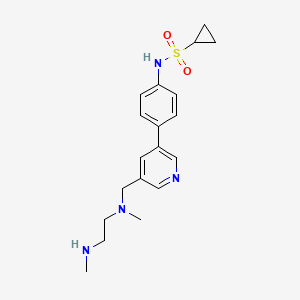
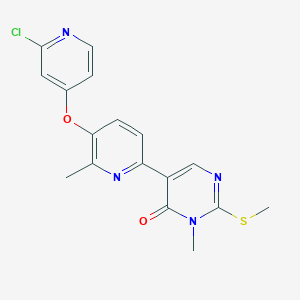

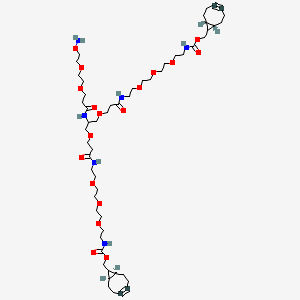
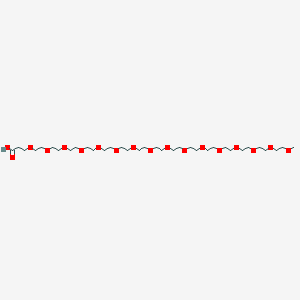
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
